rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid
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Overview
Description
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical properties, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid typically involves the formation of the amide bond between a fluorophenyl formamide and a chiral amino acid derivative. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The chiral center allows for enantioselective interactions, which can be crucial for the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- rel-(2R)-2-[(4-chlorophenyl)formamido]-3-methylbutanoic acid
- rel-(2R)-2-[(4-bromophenyl)formamido]-3-methylbutanoic acid
- rel-(2R)-2-[(4-methylphenyl)formamido]-3-methylbutanoic acid
Uniqueness
The presence of the fluorophenyl group in rel-(2R)-2-[(4-fluorophenyl)formamido]-3-methylbutanoic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This fluorine substitution can also enhance the compound’s metabolic stability and bioavailability, making it a more attractive candidate for pharmaceutical applications.
Properties
CAS No. |
161723-66-6 |
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Molecular Formula |
C12H14FNO3 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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